5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348406
InChI: InChI=1S/C12H10N2O5/c1-6-3-4-8(5-9(6)14(17)18)11-10(12(15)16)7(2)19-13-11/h3-5H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18348406

Molecular Formula: C12H10N2O5

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid -

Specification

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
IUPAC Name 5-methyl-3-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10N2O5/c1-6-3-4-8(5-9(6)14(17)18)11-10(12(15)16)7(2)19-13-11/h3-5H,1-2H3,(H,15,16)
Standard InChI Key FVRTXIVKKFRRCP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol. Its structure features a five-membered isoxazole ring (containing adjacent oxygen and nitrogen atoms) substituted at the 3-position with a 4-methyl-3-nitrophenyl group and at the 5-position with a methyl group. The carboxylic acid moiety at the 4-position enhances polarity and enables salt formation or derivatization (Figure 1).

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₅
Molecular Weight262.22 g/mol
IUPAC Name5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid
CAS NumberNot publicly disclosed
Functional GroupsIsoxazole, nitro, methyl, carboxylic acid

The nitro group at the phenyl ring’s 3-position introduces strong electron-withdrawing effects, influencing aromatic substitution patterns and redox behavior. The methyl groups at the phenyl and isoxazole rings contribute steric hindrance, affecting binding interactions in biological systems.

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a cyclocondensation strategy. A common route involves reacting 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization under acidic conditions (e.g., acetic anhydride or sulfuric acid).

Reaction Pathway:

  • Oxime Formation:
    4-Methyl-3-nitrobenzaldehyde+NH2OH\cdotpHCl4-Methyl-3-nitrobenzaldehyde oxime\text{4-Methyl-3-nitrobenzaldehyde} + \text{NH}_2\text{OH·HCl} \rightarrow \text{4-Methyl-3-nitrobenzaldehyde oxime}

  • Cyclization:
    The oxime undergoes dehydration and ring closure in the presence of a Lewis acid catalyst to yield the isoxazole core .

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
OximeNH₂OH·HCl, EtOHReflux, 6 hr85%
CyclizationAcetic anhydride, H₂SO₄0–5°C, 2 hr72%

Industrial Production

Industrial protocols optimize scalability using continuous flow reactors to enhance yield (≥90%) and purity. Automated systems control temperature and stoichiometry, minimizing by-products like nitroso derivatives or unreacted aldehyde. Post-synthesis, the crude product is purified via recrystallization (ethanol/water) or column chromatography .

Chemical Properties and Reactivity

Stability and Solubility

The compound is stable under ambient conditions but sensitive to strong bases or reducing agents due to the nitro group. It exhibits limited solubility in water (0.2 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO).

Key Reactions

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl esters, enhancing lipid solubility .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization.

  • Decarboxylation: Heating above 200°C yields 5-methyl-3-(4-methyl-3-nitrophenyl)isoxazole, though this reaction is rarely utilized due to side product formation .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases by binding to their active sites via hydrogen bonding (carboxylic acid) and π-π stacking (aromatic rings). In vitro studies report IC₅₀ values of 12–18 μM for COX-2, comparable to celecoxib.

Antiproliferative Effects

Preliminary screens against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM after 48 hr, mediated by apoptosis induction (Bcl-2 downregulation, caspase-3 activation).

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Structural Analogs

CompoundMolecular WeightKey Functional GroupsCOX-2 IC₅₀ (μM)
5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid262.22Nitro, methyl, carboxylic acid12–18
3-(4-Nitrophenyl)isoxazole-5-carboxylic acid methyl ester 248.19Nitro, esterNot reported
3-Phenyl-5-methylisoxazole-4-carboxylic acid 217.22Phenyl, methyl, carboxylic acid25–30

The nitro group enhances electron-deficient character, improving target affinity compared to phenyl-substituted analogs .

Case Studies and Research Applications

Drug Intermediate in Antibiotic Synthesis

The compound serves as a precursor in synthesizing β-lactamase-resistant antibiotics. Patent US3466296A details its use in preparing oxacillin analogs via ester hydrolysis and amidation .

Materials Science

Functionalized isoxazole derivatives are explored as ligands in metal-organic frameworks (MOFs), leveraging their rigid geometry and chelating ability.

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